molecular formula C16H21N3O B13442230 (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine

(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine

Cat. No.: B13442230
M. Wt: 271.36 g/mol
InChI Key: VOIJIMTXMUBFDD-VLGSPTGOSA-N
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Description

(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: is a complex organic compound that features an indole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperidine Formation: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the reduction of piperidone.

    Coupling Reaction: The indole and piperidine moieties are coupled using a suitable linker, often involving a condensation reaction with formaldehyde or other aldehydes.

    Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the coupled product, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidized Products: Various quinones and hydroxy derivatives.

    Reduced Products: Saturated piperidine derivatives.

    Substituted Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to certain receptors in the brain, modulating their activity and influencing neurotransmission.

    Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]amine: Similar structure but lacks the hydroxylamine group.

    (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.

Uniqueness

  • The presence of the hydroxylamine group in (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine provides unique reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16-

InChI Key

VOIJIMTXMUBFDD-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=C2)/C(=N\O)/C3CCN(CC3)C

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C

Origin of Product

United States

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